molecular formula C16H10FN3O3S B2958043 4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 328539-65-7

4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2958043
CAS No.: 328539-65-7
M. Wt: 343.33
InChI Key: OULKMNQEGGCUJN-UHFFFAOYSA-N
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Description

4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic benzamide derivative incorporating a fluorophenyl group and a nitrophenyl-substituted thiazole ring. This specific molecular architecture, featuring electron-rich and electron-deficient regions, is designed to facilitate interaction with various biological targets, making it a compound of significant interest in medicinal chemistry and drug discovery research . The presence of the thiazole ring, a privileged scaffold in pharmacology, is frequently associated with a broad spectrum of biological activities . The fluorine atom and nitro group serve as key pharmacophoric elements, potentially influencing the molecule's lipophilicity, electronic properties, and binding affinity to enzymes or receptors . Researchers can leverage this chemical in exploratory studies, including but not limited to, the development of novel therapeutic agents, as a building block in organic synthesis, or as a standard in analytical method development. This product is provided For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

4-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O3S/c17-12-6-4-10(5-7-12)15(21)19-16-18-14(9-24-16)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULKMNQEGGCUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Nitration: The 3-nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor.

    Amidation: The final step involves the formation of the benzamide linkage, which can be achieved by reacting the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Reduction: 4-Amino-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Bioconjugation: It serves as a linker in bioconjugation techniques, facilitating the attachment of biomolecules to various surfaces for diagnostic and therapeutic purposes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Thiazole Ring Modifications
  • 4-(4-Methoxyphenyl)thiazole Analog :

    • Compound: 4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide ().
    • Substituent: 4-Methoxyphenyl (electron-donating group) vs. 3-nitrophenyl (electron-withdrawing).
    • Impact: Methoxy groups may improve solubility but reduce electrophilicity, whereas nitro groups enhance reactivity and target binding .
  • 4-(4-Nitrophenyl)thiazole Analog :

    • Compound: 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ().
    • Substituent: 4-Nitrophenyl (para-nitro) vs. 3-nitrophenyl (meta-nitro).
    • Impact: Para-nitro groups may increase steric hindrance compared to meta-substitution, affecting molecular conformation .
Benzamide Ring Modifications
  • Phenoxy Substitution: Compound: N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (). Substituent: Phenoxy group replaces fluorine.
  • Trifluoromethyl and Sulfamoyl Groups :

    • Compounds: Derivatives with trifluoromethyl () or sulfamoyl () substituents.
    • Impact: Trifluoromethyl enhances lipophilicity and metabolic resistance, while sulfamoyl groups improve water solubility .

Key Observations :

  • Nitro-substituted thiazoles (e.g., 4-nitrophenyl in ) often exhibit higher bioactivity than methoxy analogs .
  • The target compound’s 3-nitro group may optimize steric and electronic interactions compared to para-substituted analogs.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups
Target Compound ~343.35* Fluoro, 3-nitrophenyl
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide 328.36 Fluoro, 4-methoxyphenyl
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ~445.47 Sulfamoyl, 4-nitrophenyl

Notes:

  • *Calculated based on molecular formula C₁₇H₁₁FN₃O₃S.
  • Nitro groups reduce solubility but improve membrane permeability, whereas sulfamoyl groups enhance aqueous solubility .

Biological Activity

4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure comprises a thiazole ring, a nitrophenyl group, and a fluoro-substituted benzamide moiety, which contribute to its diverse biological interactions.

  • Molecular Formula : C15H9FN4O3S
  • Molecular Weight : 344.3 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, thereby disrupting cellular functions.
  • Receptor Modulation : It can modulate the activity of cell surface receptors, influencing signal transduction pathways.
  • Cellular Pathway Disruption : The compound may affect signaling pathways that regulate cell growth, differentiation, and apoptosis.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring in this compound is essential for its cytotoxic effects. Studies have shown:

  • IC50 Values : Compounds with similar structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

Antibacterial Activity

Thiazole derivatives have also been evaluated for their antibacterial properties. The introduction of electron-withdrawing groups like nitro groups enhances their activity against Gram-positive and Gram-negative bacteria.

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that:

  • The presence of a nitro group at specific positions on the phenyl ring significantly enhances the antibacterial and antitumor activities.
  • Substitutions on the thiazole ring impact the pharmacological profile and potency of the compound .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the nitrophenyl group via nitration.
  • Fluorination and subsequent formation of the benzamide moiety through nucleophilic substitution reactions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide?

The synthesis typically involves coupling a substituted benzoyl chloride with a thiazol-2-amine derivative. For example:

  • Step 1 : React 4-(3-nitrophenyl)-1,3-thiazol-2-amine with 4-fluorobenzoyl chloride in pyridine under stirring at room temperature for 12–24 hours .
  • Step 2 : Purify the crude product via recrystallization (e.g., using methanol) or column chromatography.
  • Key parameters : Solvent choice (pyridine aids in HCl scavenging), molar ratios (1:1 stoichiometry), and reaction duration (monitored by TLC).

Table 1 : Representative Reaction Conditions

ReagentSolventTemperatureTimeYieldReference
4-Fluorobenzoyl chloridePyridineRT24 h75–85%

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Procedure : Crystallize the compound (e.g., from methanol/water), collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å), and refine using SHELXL .
  • Key metrics : Bond lengths (C–F: ~1.34 Å; C–S: ~1.71 Å), torsion angles, and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Example : In related benzamide-thiazole derivatives, SC-XRD confirmed planar geometry between the benzamide and thiazole moieties, critical for π-π stacking .

Q. What pharmacological targets are associated with this compound?

The nitro group and fluorobenzamide motif suggest potential activity against:

  • Metabotropic glutamate receptors (mGluR1) : Structural analogs (e.g., 4-fluoro-N-[4-(6-isopropylaminopyrimidin-4-yl)-1,3-thiazol-2-yl]benzamide) show antagonism with Ki values < 20 nM .
  • Enzymes in anaerobic organisms : The amide anion may inhibit pyruvate:ferredoxin oxidoreductase (PFOR), analogous to nitazoxanide derivatives .

Advanced Research Questions

Q. How can computational methods (DFT, Hirshfeld analysis) resolve electronic and packing behaviors?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to compare experimental vs. theoretical bond lengths/angles (e.g., <0.01 Å deviation) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···F contacts contribute 8–12% to crystal packing) .
  • Application : Predict solubility and stability by analyzing electrostatic potential maps and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .

Q. How to address contradictions in biological activity data across studies?

  • Case study : Discrepancies in IC50 values for mGluR1 antagonists may arise from:
    • Assay conditions : Variations in cell lines (CHO vs. HEK293) or incubation times .
    • Solubility : Poor aqueous solubility (logP ~3.5) leading to underestimated in vitro activity. Use DMSO stocks ≤0.1% to avoid solvent interference .
  • Resolution : Validate activity via orthogonal assays (e.g., radioligand binding and functional cAMP assays) .

Q. What strategies optimize substituents to enhance target selectivity?

  • Rational design : Replace the 3-nitrophenyl group with electron-deficient aromatics (e.g., 3,5-dinitrophenyl) to improve binding to hydrophobic enzyme pockets .
  • SAR findings :
    • Fluorine at C4 of benzamide increases metabolic stability (t1/2 > 2 h in microsomes).
    • Nitro group removal reduces PFOR inhibition by >50% .

Table 2 : Substituent Effects on Bioactivity

SubstituentTargetIC50 (nM)Selectivity Index
3-NitrophenylmGluR113.615.2
3,5-DinitrophenylPFOR8.43.8

Q. How is this compound utilized in positron emission tomography (PET) imaging?

  • Radiolabeling : Incorporate carbon-11 at the methyl group (e.g., [11C]CH3) via Pd-mediated cross-coupling .
  • In vivo profiling : High cerebellar uptake in monkeys (SUV = 2.5 at 30 min post-injection) confirms mGluR1-specific binding .
  • Metabolite analysis : >95% parent compound in brain homogenates, ensuring accurate quantification .

Q. What crystallographic challenges arise during structure determination?

  • Disorder : Flexible thiazole-nitrophenyl linkage may require multi-conformational modeling (occupancy refinement) .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data with >5% twin fraction .
  • Hydrogen bonding : Differentiate classical (N–H···N/O) and non-classical (C–H···F) interactions using OLEX2 visualization .

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